2,3-Dimethoxyphenol

Catalog No.
S704097
CAS No.
5150-42-5
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxyphenol

CAS Number

5150-42-5

Product Name

2,3-Dimethoxyphenol

IUPAC Name

2,3-dimethoxyphenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3

InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)O

Synonyms

Pyrrogallol-1.2-dimethylether

Canonical SMILES

COC1=CC=CC(=C1OC)O

Origin and Significance:

2,3-Dimethoxyphenol can be found naturally in a variety of plants, including vanilla beans, tea leaves, and some mushrooms []. It is not a major component but contributes to the overall aroma profile. In scientific research, 2,3-dimethoxyphenol plays a role in studying the effects of reactive nitrogen species (RNS) on DNA. RNS can cause mutations in DNA, and 2,3-dimethoxyphenol is used as a model compound to investigate the nitrosative deamination process, a type of DNA damage caused by RNS [].


Molecular Structure Analysis

The key features of 2,3-dimethoxyphenol's structure include:

  • Aromatic benzene ring: The six carbon ring with alternating single and double bonds allows for delocalization of electrons, making the molecule stable.
  • Methoxy groups: The electron-donating methoxy groups at positions 2 and 3 activate the benzene ring, making it more susceptible to certain chemical reactions [].

Chemical Reactions Analysis

Synthesis:

There are various methods for synthesizing 2,3-dimethoxyphenol. One common method involves the methylation of catechol (1,2-dihydroxybenzene) with dimethyl sulfate.

Chemical Equation:

C6H4(OH)2 (catechol) + (CH3O)2SO4 (dimethyl sulfate) -> C6H4(OCH3)2 (2,3-dimethoxyphenol) + H2SO4 (sulfuric acid)

Other Reactions:

2,3-dimethoxyphenol can undergo further reactions due to the activated benzene ring and the presence of methoxy groups. These reactions can include electrophilic aromatic substitution, where a substituent replaces a hydrogen atom on the ring.

Decomposition:

Under extreme heat or strong oxidizing conditions, 2,3-dimethoxyphenol can break down into smaller molecules like carbon dioxide, water, and various organic fragments.


Physical And Chemical Properties Analysis

  • Molecular Formula: C8H10O3
  • Molecular Weight: 154.16 g/mol []
  • Physical State: Liquid at room temperature []
  • Melting Point: No data available
  • Boiling Point: 233-234 °C
  • Density: 1.182 g/cm³ at 25 °C []
  • Solubility: Soluble in organic solvents like ethanol, methanol, and chloroform. Insoluble in water [].
  • Stability: Relatively stable under normal conditions. Can decompose under high temperatures or strong oxidizing environments.

Currently, there is no known specific mechanism of action for 2,3-dimethoxyphenol besides its use as a model compound in studying DNA damage caused by RNS [].

  • Toxicity: Data on the specific toxicity of 2,3-dimethoxyphenol is limited. However, it is recommended to handle it with care as it is a suspected skin irritant [].
  • Flammability: 2,3-dimethoxyphenol has a flash point of 108.89 °C, indicating moderate flammability []. Exercise caution when handling it near heat sources.

Safety Precautions:

  • Wear gloves, eye protection, and appropriate clothing when handling 2,3-dimethoxyphenol.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures according to local regulations.
  • Studying DNA Damage by Reactive Nitrogen Species (RNS): 2,3-Dimethoxyphenol has been used as a model compound to study the nitrosative deamination of DNA bases caused by RNS. RNS are a group of molecules derived from nitric oxide (NO) and play a role in various biological processes, including inflammation and immune response. However, excessive RNS production can damage DNA, potentially leading to mutations and cancer. Studies have used 2,3-dimethoxyphenol to investigate how RNS modify DNA bases, providing insights into the mechanisms of RNS-induced mutagenesis [].

XLogP3

1.2

UNII

OW147I6C84

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25155-26-4
5150-42-5

Wikipedia

2,3-dimethoxyphenol

Dates

Modify: 2023-08-15

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